Demethyleneberberine

Übersicht

Beschreibung

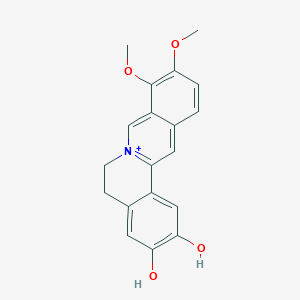

Demethyleneberberine (DMB) is a bioactive isoquinoline alkaloid and the primary metabolite of berberine (BBR), a compound derived from Cortex Phellodendri (a traditional Chinese medicinal herb) . DMB is formed via demethylation of BBR’s dioxymethylene group, altering its pharmacokinetic and pharmacodynamic properties . Unlike BBR, DMB exhibits higher oral bioavailability (4.47–5.94% vs. BBR’s 0.37–0.68%) and efficient blood-brain barrier (BBB) penetration, enhancing its utility in neurological disorders .

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Demethylenberberin kann durch die Demethylierung von Berberin synthetisiert werden. Dieser Prozess beinhaltet typischerweise die Verwendung spezifischer Reagenzien und Bedingungen, um die Methylgruppen aus Berberin zu entfernen, was zur Bildung von Demethylenberberin führt .

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Demethylenberberin häufig aus dem chinesischen pflanzlichen Arzneimittel Cortex Phellodendri extrahiert. Dieses Pflanzenmaterial wird verarbeitet, um die aktiven Bestandteile, einschließlich Demethylenberberin, zu isolieren .

Analyse Chemischer Reaktionen

Degradation

Sphingobium sp. strain BD3100 and Rhodococcus sp. strain BD7100, which utilize berberine as their sole carbon source, have been isolated from the sludge of a berberine-producing factory . Both strains produce demethyleneberberine as a common metabolite of berberine . In berberine-utilizing bacteria, demethylation is a key step in the catabolism of berberine .

Monoamine Oxidase B Inhibition

This compound inhibits monoamine oxidase B (MAO-B), an enzyme involved in the pathology of Parkinson's disease . Studies show that this compound inhibited the activity of monoamine oxidase B .

Pharmacokinetics

After intragastric administration of this compound in rats and mice, the plasma concentration of this compound reached its peak within 5 minutes . The bioavailability of this compound was comparable in rats and mice, ranging from 4.47% to 5.94%, which is higher than that of berberine .

Stability

This compound can be degraded by metabolic enzymes or intestinal microorganisms . Therefore, the determination of this compound in biological samples requires sample pretreatment on ice and rapid processing .

Metabolism

Demethylenation might be an important strategy for all berberine-utilizing bacteria before they proceed to the next step of the berberine degradation process . The bacterial demethylenation of methylenedioxy rings is derived from the C1 metabolism of the glycine cleavage system, which is responsible for fundamental metabolism that is common to both prokaryotes and eukaryotes .

Tissue Distribution

The tissue distribution of this compound has been studied in rats and mice .

Excretion

The excretion of this compound has been studied in rats and mice .

Demethylenation Enzyme

The gene encoding the enzyme that degrades the 2,3-methylenedioxy ring of berberine has been characterized . This ring is important for its activity and stability . The bacterial demethylenation of methylenedioxy rings is derived from the C1 metabolism of the glycine cleavage system .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory and Antioxidant Effects

DMB has been shown to possess potent anti-inflammatory properties. Research indicates that DMB significantly suppresses the expression of pro-inflammatory factors at the cellular level, thereby mitigating inflammation. In vitro studies have demonstrated that DMB can scavenge reactive oxygen species (ROS), contributing to its antioxidant capabilities .

Key Findings:

- Mechanism: DMB reduces oxidative stress by scavenging ROS.

- Application: Potential therapeutic agent for conditions characterized by inflammation, such as ulcerative colitis.

Hepatoprotective Effects

DMB has been investigated for its potential in treating liver diseases, particularly hepatic fibrosis. In experimental models, DMB demonstrated protective effects against liver damage induced by toxins like thioacetamide (TAA). The compound was found to inhibit the activation of hepatic stellate cells, which play a crucial role in the progression of liver fibrosis .

Key Findings:

- Mechanism: DMB reduces the activation of hepatic stellate cells and suppresses fibrogenesis.

- Application: Development of medications for preventing or treating hepatic fibrosis.

Anticancer Activity

Recent studies have highlighted DMB's potential as an anticancer agent, particularly against non-small cell lung cancer (NSCLC). DMB has been shown to induce cell cycle arrest and promote cellular senescence in NSCLC cells by downregulating critical pathways involving c-Myc and HIF-1α .

Key Findings:

- Mechanism: Induces cell cycle arrest and inhibits epithelial-mesenchymal transition (EMT).

- Application: Potential therapeutic candidate for NSCLC treatment.

Metabolic Regulation

DMB has also been associated with lipid-lowering effects through the activation of AMP-activated protein kinase (AMPK). This mechanism enhances the expression of low-density lipoprotein receptors in the liver, promoting lipid metabolism and reducing cholesterol levels .

Key Findings:

- Mechanism: Activates AMPK pathway leading to enhanced lipid metabolism.

- Application: Potential use in managing metabolic disorders such as hyperlipidemia.

Data Summary Table

Case Studies

- Ulcerative Colitis Treatment : A study demonstrated that DMB effectively reduced inflammatory markers in a model of ulcerative colitis, suggesting its potential as a therapeutic agent for inflammatory bowel diseases .

- Liver Fibrosis Model : In TAA-induced hepatic fibrosis models, administration of DMB resulted in a significant decrease in fibrotic markers and improved liver histology, indicating its protective role against liver damage .

- NSCLC Inhibition : An investigation into NSCLC revealed that DMB not only inhibited tumor growth in vivo but also altered gene expression related to cell cycle regulation and apoptosis, showcasing its dual role as both an inhibitor of proliferation and an inducer of cellular senescence .

Wirkmechanismus

Demethyleneberberine exerts its effects through several molecular targets and pathways:

NF-κB Pathway: Inhibits the NF-κB pathway, reducing inflammation and oxidative stress.

AMPK Pathway: Activates the AMP-activated protein kinase pathway, enhancing cellular energy metabolism.

MAPK Pathway: Modulates the mitogen-activated protein kinase pathway, contributing to its neuroprotective effects

Vergleich Mit ähnlichen Verbindungen

Structural and Metabolic Differences

DMB shares a protoberberine skeleton with BBR and related alkaloids (e.g., jatrorrhizine, palmatine, columbamine, thalifendine, and berberrubine) but differs in substituents (Table 1).

Table 1: Structural Comparison of DMB and Related Alkaloids

DMB’s lack of the dioxymethylene group reduces P-glycoprotein (P-gp)-mediated efflux, enhancing its intestinal absorption compared to BBR and berberrubine .

Pharmacological Activity

Anti-Inflammatory Effects

- DMB : Inhibits TLR4/NF-κB and MAPK pathways, with dual COX-2/5-LOX inhibition (IC₅₀: 13.46 μM for COX-2; 2.93 μM for 5-LOX) .

- BBR : Weak COX-2/5-LOX inhibition (IC₅₀ > 20 μM) .

- Palmatine : Moderate anti-inflammatory activity but lower BBB penetration .

Hepatoprotective Effects

- DMB : Reduces liver fibrosis by suppressing α-SMA and NF-κB in hepatic stellate cells (HSCs) . At 40 mg/kg, it achieves liver concentrations >2,300 ng/g in mice .

- BBR: Limited efficacy due to low bioavailability and hepatic first-pass metabolism .

Anticancer Activity

- DMB: Induces apoptosis in non-small cell lung cancer (NSCLC) via c-Myc/HIF-1α inhibition .

- BBR : Requires higher doses for comparable effects, increasing toxicity risks .

Neuroprotection

- DMB : Crosses the BBB, activating AMPK and reducing oxidative stress in neurodegenerative models .

- BBR : Poor BBB penetration limits CNS efficacy .

Pharmacokinetic Profiles

Table 2: Pharmacokinetic Parameters of DMB vs. BBR

| Parameter | DMB (40 mg/kg, oral) | BBR (40 mg/kg, oral) |

|---|---|---|

| Bioavailability | 4.47–5.94% | 0.37–0.68% |

| Tₘₐₓ (plasma) | 5 min | 2.75 ± 2.95 h |

| Tissue Distribution | Liver > Lung > Heart | Intestine > Liver |

| Excretion (urine/feces) | 7.28–9.77% | <1% |

| BBB Penetration | Yes | No |

DMB’s rapid absorption (Tₘₐₓ = 5 min) and enterohepatic circulation contribute to its sustained plasma levels . In contrast, BBR accumulates in the intestine, limiting systemic exposure .

Biologische Aktivität

Demethyleneberberine (DMB) is a significant metabolite of berberine, a bioactive compound found in various plants, particularly in traditional Chinese medicine. DMB has garnered attention for its diverse pharmacological effects, including hepatoprotective, anti-fibrotic, anti-inflammatory, and potential anti-cancer activities. This article compiles and synthesizes the current research findings on the biological activity of DMB, supported by data tables and case studies.

1. Hepatoprotective and Anti-Fibrotic Properties

DMB has demonstrated notable hepatoprotective effects in various studies. In a study involving thioacetamide (TAA)-induced hepatic fibrosis in mice, DMB was shown to suppress the activation of hepatic stellate cells (HSCs) and induce apoptosis through the NF-κB signaling pathway. The study reported that DMB significantly reduced collagen synthesis and enhanced collagen degradation, indicating its potential as a therapeutic agent for liver fibrosis .

Table 1: Effects of this compound on Liver Function Markers

| Treatment Group | ALT Reduction (%) | AST Reduction (%) | ALB Increase (%) |

|---|---|---|---|

| Model Group | - | - | - |

| DMB Low Dose | 36.0 | 26.1 | 10.4 |

| DMB High Dose | 45.8 | 41.4 | 22.5 |

The results indicate that DMB not only protects liver function but also promotes recovery from liver damage caused by TAA .

2. Anti-Inflammatory Activity

DMB has been identified as a potent inhibitor of the TLR4-MD-2 signaling pathway, which plays a crucial role in inflammatory responses. In models of colitis and sepsis, DMB effectively suppressed hyperactivated TLR4 signaling, thereby alleviating inflammation . This mechanism highlights its potential utility in treating inflammatory diseases.

Case Study: Colitis Model

In TNBS-induced colitis rats, DMB treatment resulted in significant improvements in clinical scores and histological assessments of colonic damage, demonstrating its efficacy as an anti-inflammatory agent .

Pharmacokinetics and Bioavailability

Recent studies have explored the pharmacokinetics of DMB, revealing that it reaches peak plasma concentrations within minutes after administration, with bioavailability ranging from 4.47% to 5.94%—higher than that of berberine itself . Importantly, DMB can cross the blood-brain barrier (BBB), suggesting potential neuroprotective effects.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Peak Plasma Concentration | 5 min |

| Bioavailability | 4.47% - 5.94% |

| Tissue Distribution | Liver, Brain |

1. Anticancer Activity

DMB has shown promise in promoting apoptosis in cancer cells and inhibiting cell proliferation across various cancer models. Its interaction with specific molecular targets enhances its anticancer properties .

2. Pulmonary Fibrosis Management

Recent findings indicate that DMB alleviates pulmonary fibrosis by inhibiting epithelial-mesenchymal transition (EMT) and promoting the degradation of GREM1 via the ubiquitin-proteasome pathway . This suggests that DMB may be beneficial for patients with idiopathic pulmonary fibrosis.

Q & A

Basic Research Questions

Q. What experimental models are most effective for studying demethyleneberberine’s pharmacokinetics and tissue distribution?

- Methodological Answer : Use Sprague-Dawley rats and C57BL/6 mice for intragastric or intravenous administration. Plasma, tissue homogenates (liver, kidney, brain), and excreta (urine, feces, bile) should be analyzed via validated LC-MS/MS protocols. Calibration curves with correlation coefficients (r² > 0.99) ensure quantification accuracy . For bioavailability comparisons, calculate using the formula: Bioavailability (%) = (AUC₀–t, po / AUC₀–t, iv) × (Dose iv / Dose po) × 100. Reported bioavailability ranges from 4.47% to 5.94% in rodents .

Q. How is this compound’s anti-inflammatory activity mechanistically validated in preclinical models?

- Methodological Answer : Employ concanavalin A-induced autoimmune hepatitis or dextran sulfate sodium (DSS)-induced colitis models. Measure NF-κB and MAPK pathway inhibition via Western blot (e.g., p65 phosphorylation) and ELISA quantification of pro-inflammatory cytokines (IL-6, TNF-α). Dose optimization is critical: 50–300 mg/kg orally in mice reduces MPO activity and histological damage .

Q. What in vitro assays confirm this compound’s antioxidant and mitochondrial-targeted effects?

- Methodological Answer : Use HSC-T6 hepatic stellate cells or neuronal cell lines to assess ROS suppression via DCFH-DA fluorescence. Mitochondrial membrane potential (ΔΨm) can be evaluated using JC-1 staining. IC₅₀ values for MAO-B inhibition (9.06 μM) and HSC-T6 proliferation inhibition (36.7 μM at 48 h) should be determined using MTT assays .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioavailability and excretion be reconciled?

- Methodological Answer : Variations arise from administration routes (intragastric vs. intravenous) and species differences. Standardize protocols using isotope-labeled this compound for precise tracking. Total excretion rates (7.28–9.77% in urine, feces, bile) may require adjusting for enterohepatic recirculation via bile duct cannulation in rats .

Q. What strategies optimize this compound’s efficacy in neurodegenerative disorder models?

- Methodological Answer : Leverage its BBB permeability by testing doses of 20–40 mg/kg intraperitoneally in db/db mice. Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to map NF-κB, MAPK, and AMPK pathway modulation. Validate neuroprotection via Morris water maze or rotarod tests .

Q. How do researchers address discrepancies in this compound’s dose-dependent effects on hepatic fibrosis?

- Methodological Answer : Conduct dose-response studies (e.g., 10–160 μmol/L in vitro, 20–40 mg/kg in vivo) to identify therapeutic windows. Use RNA interference (siRNA) to confirm target specificity (e.g., TGF-β/Smad3). Pair histopathology (Masson’s trichrome staining) with qPCR for collagen I/III .

Q. What integrative approaches validate this compound’s multi-target effects in metabolic diseases?

- Methodological Answer : Combine metabolomics (untargeted UPLC-Q-TOF/MS) with phosphoproteomics to identify AMPK activation and lipid-lowering mechanisms. Validate hepatic lipid accumulation via Oil Red O staining in MCD diet-fed mice. Cross-reference findings with clinical berberine trial data .

Q. Methodological Considerations

- Pharmacokinetic Analysis : Use non-compartmental modeling (WinNonlin) to calculate AUC, Cmax, and t₁/₂. Ensure plasma samples are stabilized with heparin and protease inhibitors .

- Statistical Rigor : Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes and confidence intervals for translational relevance .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including randomization and blinding to reduce bias .

Eigenschaften

IUPAC Name |

9,10-dimethoxy-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-23-18-4-3-11-7-15-13-9-17(22)16(21)8-12(13)5-6-20(15)10-14(11)19(18)24-2/h3-4,7-10,22H,5-6H2,1-2H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVTCKKMWZDDWOY-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC(=C(C=C4CC3)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80180132 | |

| Record name | Demethyleneberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25459-91-0 | |

| Record name | Demethyleneberberine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025459910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Demethyleneberberine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80180132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.